methyl 6-acetyl-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a tetracyclic heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key structural elements include:
- Methyl ester at position 3.
- Acetyl group at position 6.
- Furan-2-amido substituent at position 2.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thienopyridine derivatives, which are explored for antiviral, anticancer, and enzyme-inhibitory applications . Its synthesis likely involves amidation of a precursor (e.g., methyl 6-acetyl-2-amino-thieno[2,3-c]pyridine-3-carboxylate) with furan-2-carbonyl chloride, followed by purification via recrystallization .
Properties
IUPAC Name |
methyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-9(19)18-6-5-10-12(8-18)24-15(13(10)16(21)22-2)17-14(20)11-4-3-7-23-11/h3-4,7H,5-6,8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKLYYHUGGZPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-acetyl-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thieno[2,3-c]pyridine core, followed by the introduction of the furan-2-amido group and the esterification process to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Methyl 6-acetyl-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-acetyl-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related thieno[2,3-c]pyridine derivatives, focusing on substituent effects, molecular properties, and applications.
Substituent Variations at Position 2 and 6
*Calculated molecular formula: C₁₆H₁₇N₃O₅S (estimated via substituent addition to ’s base structure).
Substituent Impact on Properties
- Furan-2-amido vs.
- Acetyl vs. Alkyl/Acyl at Position 6: Acetyl (CH₃CO-) balances hydrophilicity and steric bulk, whereas longer acyl chains (e.g., butanoyl) or alkyl groups (e.g., isopropyl) increase lipophilicity, affecting bioavailability .
Ester vs. Carboxamide at Position 3
- Methyl ester (target compound) is more hydrolytically stable than ethyl esters but less polar than carboxamides, influencing pharmacokinetics .
Biological Activity
Methyl 6-acetyl-2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C14H14N2O4S
- Molecular Weight : 302.34 g/mol
- CAS Number : Not specified in the available data.
The compound features a thieno-pyridine core structure with an acetyl and furan amide substituent, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. The inhibition of polo-like kinase 1 (Plk1) has been noted as a key mechanism leading to the disruption of the cell cycle in cancer cells .
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Case Studies :
- In vitro studies demonstrated that related thieno[2,3-c]pyridine derivatives reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- A structure–activity relationship (SAR) study revealed that modifications to the thieno-pyridine scaffold could enhance cytotoxicity against certain cancer types .
Anti-inflammatory and Antimicrobial Properties
The thieno-pyridine derivatives have also shown promise in anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Activity : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Antimicrobial Activity : Some derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .
Enzyme Inhibition
Research has identified that this compound may act as an inhibitor for several enzymes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
